AMMONIUM METATUNGSTATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

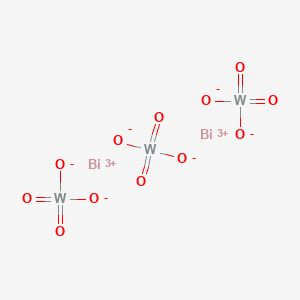

Ammonium Metatungstate (AMT) is a Keggin-type heteropoly compound . It can be prepared by polycondensation of ammonium tungstate solutions . It is widely used as a precursor for preparing tungsten catalysts for hydrocracking and as a fuel cell catalyst .

Synthesis Analysis

AMT can be obtained in the form of single crystals, using supersaturated solutions, antisolvent crystallization, and partial dehydration as strategies for crystal growth .Molecular Structure Analysis

The crystal structures of various hydrous phases of AMT have been determined . AMT-22 forms a solid solution series with the potassium salt without a miscibility gap . Its tetragonal crystal structure shows a distorted cubic close-packed arrangement of the spherical α-Keggin-type anions with disordered ammonium N and water O atoms in the voids .Chemical Reactions Analysis

The thermal behavior of AMT reveals a quick dehydration, with AMT-9.5 as an intermediate and AMT-4 as a stable hydrate phase under ambient conditions . Upon further heating, the material decomposes with stepwise formation of AMT-2, AMT-1, AMT-0, and an amorphous phase, before orthorhombic WO3 forms above 400 °C .Physical And Chemical Properties Analysis

AMT is a hydrous compound and its thermal decomposition involves several steps . The thermal behavior of AMT is similar to ammonium paratungstate (APT), the only main difference being the lack of dry NH3 evolution between 170 and 240 °C in the case of AMT .Applications De Recherche Scientifique

Preparation of Tungsten Oxides

AMT is used to prepare various tungsten oxides . Tungsten oxides can be used as catalysts, photocatalysts, gas sensors, and chromogenic materials .

Preparation of Metal Tungstates

Metal tungstates can be prepared from AMT . These metal tungstates can be used as catalysts and pigments .

Preparation of Tungsten Carbides

Tungsten carbides, which are significant for various industries, can be prepared from AMT . They are the hard components in cutting and drilling tools and are also used as catalysts .

Preparation of Tungsten Metal

Tungsten metal, a key element in the lighting industry, can be prepared from AMT .

Synthesis of Catalysts and Transistors

AMT can be used as a precursor to synthesize carbon-supported tungsten catalysts for hydrogenolysis of cellulose, reduced tungsten and mixed tungsten oxide catalysts for bifunctional hydroisomerization of n-alkanes, and hybrid 2D/3D tungsten diselenide transistors via chemical vapor deposition method .

Mécanisme D'action

Target of Action

Ammonium metatungstate (AMT) primarily targets the formation of various tungsten compounds. It is a significant precursor for the preparation of tungsten oxides, metal tungstates, tungsten carbides, and tungsten metal . These compounds have diverse applications in various industries, including their use as catalysts, photocatalysts, gas sensors, chromogenic materials, hard components in cutting and drilling tools, and key elements in the lighting industry .

Mode of Action

AMT interacts with its targets through a process of thermal decomposition. This process involves several steps in an inert atmosphere :

Biochemical Pathways

The biochemical pathways affected by AMT primarily involve the formation and decomposition of tungstate anions. In aqueous solution and depending on the pH value, different species with tungsten(VI) in an anionic moiety can exist . The metatungstate anion is stable under acidic conditions and can be obtained from the paratungstate anion .

Pharmacokinetics

The pharmacokinetics of AMT are largely determined by its thermal decomposition properties. The compound undergoes a series of transformations when heated, ultimately resulting in the formation of various tungsten compounds . .

Result of Action

The result of AMT’s action is the formation of various tungsten compounds, which have wide-ranging industrial applications. For instance, it can be used as a precursor to synthesize carbon-supported tungsten catalyst for hydrogenolysis of cellulose . Additionally, it can also be used to prepare tungsten oxide thin films by chemical vapor deposition method .

Action Environment

The action of AMT is influenced by environmental factors such as temperature and pH. Its thermal decomposition process is temperature-dependent . Moreover, the formation of the metatungstate anion from the paratungstate anion is pH-dependent . Therefore, both temperature and pH play crucial roles in influencing the action, efficacy, and stability of AMT.

Safety and Hazards

Orientations Futures

AMT is an important member of isopolytungstates and has significant applications in various industries . It is mostly used in the industrial preparation of tungsten oxides, tungsten carbides, and tungsten metal, which are significant for various industries . The most water-soluble ammonium tungstate, AMT, is widely used to prepare various tungsten oxide nanostructures by annealing .

Propriétés

| { "Design of the Synthesis Pathway": "Ammonium metatungstate can be synthesized by the reaction of tungsten oxide with ammonium hydroxide in an aqueous solution. The reaction proceeds in two steps: first, tungsten oxide is dissolved in ammonium hydroxide to form ammonium tungstate; second, ammonium tungstate is dehydrated to form ammonium metatungstate.", "Starting Materials": [ "Tungsten oxide (WO3)", "Ammonium hydroxide (NH4OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolution of Tungsten Oxide", "Add tungsten oxide to a beaker containing water.", "Slowly add ammonium hydroxide to the beaker while stirring the mixture.", "Continue stirring until tungsten oxide dissolves completely and ammonium tungstate is formed.", "Step 2: Dehydration of Ammonium Tungstate", "Transfer the ammonium tungstate solution to a crystallization dish.", "Heat the solution to 80-90°C to remove water and dehydrate ammonium tungstate.", "Continue heating until the solution becomes viscous and solidifies into ammonium metatungstate.", "Cool the dish and collect the solid ammonium metatungstate." ] } | |

Numéro CAS |

12028-48-7 |

Nom du produit |

AMMONIUM METATUNGSTATE |

Formule moléculaire |

H26N6O40W12 |

Poids moléculaire |

2956.3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid](/img/structure/B1143896.png)